molecular formula C17H21F2NO3S B2404735 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2176201-83-3

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B2404735
M. Wt: 357.42
InChI Key: UEOYOJQIEGIBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21F2NO3S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterospirocyclic Compounds in Peptide Synthesis

The study by Suter et al. (2000) explores the synthesis and applications of heterospirocyclic compounds similar to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one in peptide synthesis. They developed a novel class of dipeptide synthons that showed potential for use in the construction of peptides, demonstrating their utility in the synthesis of complex peptide structures. This research highlights the potential of such compounds in facilitating peptide bond formation, a crucial step in the synthesis of peptides and proteins for various biological and pharmaceutical applications Suter et al., 2000.

Anti-tumor Activity of Hydantoin Derivatives

Basappa et al. (2009) investigated the anti-tumor and anti-angiogenic activities of azaspiro bicyclic hydantoin derivatives, which share structural similarities with 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one. Their findings suggest significant anti-proliferative effects against certain cancer cell lines, with mechanisms involving the inhibition of VEGF secretion, a key factor in tumor angiogenesis. This study underscores the therapeutic potential of such compounds in cancer treatment, particularly in targeting tumor growth and metastasis through angiogenesis inhibition Basappa et al., 2009.

Synthesis and Transformation of Cyclic Sulfoximines

Ye et al. (2014) demonstrated the synthesis and transformation of cyclic sulfoximines from N-tert-butanesulfinyl imines and arynes, facilitated by a difluoro(phenylsulfonyl)methyl group. Their work provides a method for creating structurally complex and functionally diverse sulfoximines, highlighting the importance of difluoro(phenylsulfonyl)methyl groups in synthetic organic chemistry. This research opens new avenues for the development of sulfoximines as potential pharmacophores or building blocks in drug discovery Ye et al., 2014.

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO3S/c1-24(22,23)14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOYOJQIEGIBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

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